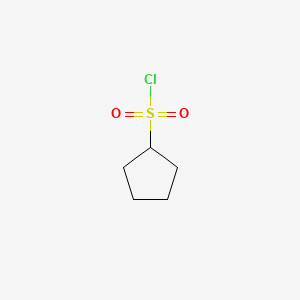

Cyclopentanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKYZHPDGEECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395440 | |

| Record name | Cyclopentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26394-17-2 | |

| Record name | Cyclopentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopentanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanesulfonyl chloride is a reactive organosulfur compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its cyclopentyl moiety and reactive sulfonyl chloride group allow for the introduction of the cyclopentanesulfonate or cyclopentanesulfonamide functional groups into a wide range of molecules. This guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its application in medicinal chemistry, with a focus on its role in the development of Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong odor. It is corrosive and sensitive to moisture. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO₂S | [1] |

| Molecular Weight | 168.64 g/mol | [1] |

| CAS Number | 26394-17-2 | [1] |

| Appearance | Clear colorless to yellow to yellow-brown to dark brown liquid | [2] |

| Density | 1.279 g/mL at 25 °C | [3][4] |

| Boiling Point | 99 °C at 7 mmHg | [5] |

| Refractive Index (n20/D) | 1.4918 | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6] |

| Solubility | Reacts with water | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound is available and shows characteristic absorption bands for the sulfonyl chloride functional group.[1] Sulfonyl chlorides typically exhibit strong characteristic absorption bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively. The C-H stretching of the alkane appears around 3000-2800 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the protons on the cyclopentane ring. The proton attached to the carbon bearing the sulfonyl chloride group (α-proton) would be the most deshielded due to the electron-withdrawing nature of the SO₂Cl group. The other protons on the cyclopentane ring would appear as complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the cyclopentane ring. The carbon atom directly attached to the sulfonyl chloride group would be significantly downfield. The other carbon atoms of the cyclopentane ring would appear at higher field. For cyclopentane itself, a single peak is observed in the ¹³C NMR spectrum due to the equivalence of all five carbon atoms.[8]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 168, along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for cyclic alkanes involve the loss of small neutral molecules like ethene.[9] For sulfonyl chlorides, fragmentation may involve the loss of SO₂ or Cl.

Synthesis and Reactivity

Synthesis of this compound

Several methods can be employed for the synthesis of sulfonyl chlorides. A common laboratory-scale synthesis involves the oxidative chlorination of thiols or their derivatives.[4] For instance, the oxidation of cyclopentanethiol with an oxidizing agent in the presence of a chloride source would yield this compound.

Another approach involves the reaction of a Grignard reagent with sulfuryl chloride. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound via a Grignard reagent.

Reactivity of this compound

The sulfonyl chloride group is highly electrophilic, making this compound a reactive compound that readily participates in nucleophilic substitution reactions. It is particularly useful as a sulfonylating agent for the synthesis of sulfonamides and sulfonate esters.

This compound reacts with primary and secondary amines to form the corresponding cyclopentanesulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.[6]

The general mechanism for the sulfonylation of an amine is as follows:

Caption: Reaction mechanism for the formation of a sulfonamide from this compound and an amine.

Applications in Drug Development

The cyclopentanesulfonamide moiety is a key structural feature in various compounds with therapeutic potential. A notable application of this compound is in the synthesis of inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE).[6]

TACE Inhibition and Signaling Pathway

TACE, also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (TNF-α) to its soluble, active form.[2] Soluble TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. Therefore, inhibiting TACE is a promising therapeutic strategy for these conditions.

The signaling pathway involving TACE and TNF-α is complex. TACE-mediated release of soluble TNF-α allows it to bind to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that can lead to inflammation and apoptosis.

Caption: Simplified signaling pathway of TACE-mediated TNF-α release and its inhibition.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Cyclopentanesulfonamides

The following is a general procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl cyclopentanesulfonamide.

Caption: Workflow for the synthesis of N-aryl cyclopentanesulfonamides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. Store in a cool, dry place away from moisture. In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

This compound is a versatile reagent with significant applications in organic synthesis, particularly for the preparation of sulfonamides with potential therapeutic properties. Its role in the synthesis of TACE inhibitors highlights its importance in the development of new treatments for inflammatory diseases. This guide provides essential information for researchers and drug development professionals working with this compound, covering its properties, synthesis, reactivity, and applications, along with safety considerations. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

- 1. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]

- 2. TACE release of TNF-α mediates mechanotransduction-induced activation of p38 MAPK and myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical, biochemical, and genetic study of TACE/TNF-α/ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medstarhealth.org [medstarhealth.org]

- 5. TACE Cancerous Tumor Therapy [radiologyinfo.org]

- 6. Transarterial chemoembolization (TACE) for liver cancer | Canadian Cancer Society [cancer.ca]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Cyclopentanesulfonyl Chloride: A Technical Guide for Researchers

Introduction

Cyclopentanesulfonyl chloride is a reactive organosulfur compound that serves as a crucial building block in medicinal chemistry and drug development. Its utility lies in its ability to introduce the cyclopentanesulfonyl moiety into various molecules, a functional group that can modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS Number 26394-17-2 , is a colorless to pale yellow liquid.[1][2] It is characterized by a five-membered cyclopentane ring attached to a sulfonyl chloride functional group. This combination imparts a unique reactivity profile, making it a versatile reagent in organic synthesis.

Structure:

-

InChI Key: HZVKYZHPDGEECE-UHFFFAOYSA-N

-

SMILES: C1CCC(C1)S(=O)(=O)Cl[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26394-17-2 | [1][2][3] |

| Molecular Formula | C₅H₉ClO₂S | [2][3][4] |

| Molecular Weight | 168.64 g/mol | [2][4] |

| Appearance | Clear colorless to yellow to brown liquid | [2] |

| Density | 1.279 g/mL at 25 °C | [5] |

| Boiling Point | 99°C / 7mm Hg | [6] |

| Refractive Index | n20/D 1.4918 | [5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| Solubility | Reacts with water | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a cyclopentyl Grignard reagent with sulfuryl chloride.[7]

Experimental Protocol: Synthesis of this compound[8]

Materials:

-

Cyclopentylmagnesium chloride (2 M solution in ether)

-

Sulfuryl chloride

-

Hexane

-

Ether

-

Water

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sulfuryl chloride (2.7 g, 1.6 mL, 20 mmol) in hexane (5 mL).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of 2 M cyclopentylmagnesium chloride in ether (5 mL, 10 mmol) to the sulfuryl chloride solution over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Recool the mixture to 0°C and add a 5-mL portion of ether, followed by a 10-mL portion of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound.

Applications in Drug Development: Synthesis of Sulfonamides

This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Sulfonyl chlorides readily react with primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is fundamental in medicinal chemistry for the construction of complex drug candidates.

General Experimental Protocol: Sulfonamide Formation

The following is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Water

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amine (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Role in the Inhibition of TNF-α Converting Enzyme (TACE)

This compound has been utilized as a building block in the synthesis of inhibitors targeting Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the shedding of the ectodomains of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.[8] By cleaving membrane-bound pro-TNF-α, TACE releases soluble TNF-α, a key mediator of inflammation.[9][] Dysregulation of TACE activity is implicated in various inflammatory diseases, making it an attractive therapeutic target.[8]

The development of small molecule inhibitors of TACE often involves the incorporation of a sulfonamide moiety, which can effectively interact with the enzyme's active site. The cyclopentyl group can provide favorable steric and electronic properties to enhance binding affinity and selectivity.

TACE (ADAM17) Signaling Pathway

TACE is a key player in a complex signaling network. Its primary function is to cleave and release a wide range of substrates from the cell surface, a process known as ectodomain shedding. This shedding can either activate or inactivate the substrate, leading to diverse downstream cellular responses. One of the most well-characterized substrates of TACE is pro-TNF-α.

Caption: TACE (ADAM17) signaling pathway leading to inflammation.

The diagram above illustrates a simplified workflow of TACE-mediated TNF-α release and its inhibition. Inflammatory stimuli can lead to the activation of TACE.[11] The active enzyme then cleaves membrane-bound pro-TNF-α, releasing soluble TNF-α into the extracellular space. This soluble form can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades, such as the NF-κB and MAPK pathways, which ultimately drive the inflammatory response.[12] TACE inhibitors, which can be synthesized using this compound, block the cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α and mitigating inflammation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[1] It can cause severe skin burns and eye damage.[13] It is essential to use personal protective equipment, including gloves, safety goggles, and a lab coat, when working with this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with water, it can release toxic and corrosive fumes.[14]

Table 2: Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [4][5] |

| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | P271, P304+P340, P312, P403+P233, P405, P501 | [13] |

| Contact with water liberates toxic gas | - | P223, P231+P232, P335+P334, P370+P378, P402+P404 | [15] |

Conclusion

This compound is a valuable and versatile reagent for drug discovery and development professionals. Its ability to readily form sulfonamides makes it an important tool for synthesizing a wide range of biologically active molecules, including potent enzyme inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued exploration of molecules derived from this compound holds promise for the development of novel therapeutics for various diseases.

References

- 1. CAS 26394-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS NO. 26394-17-2 | this compound | C5H9ClO2S [localpharmaguide.com]

- 4. This compound | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 环戊烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 26394-17-2 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. Direct activation of TACE-mediated ectodomain shedding by p38 MAP kinase regulates EGF receptor-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical, biochemical, and genetic study of TACE/TNF-α/ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanesulfonyl chloride is a key building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the cyclopentylsulfonyl moiety into various molecular scaffolds. This functional group can significantly influence the physicochemical and pharmacological properties of a molecule, making it a valuable component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic and analytical workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is sensitive to moisture and can hydrolyze to form cyclopentanesulfonic acid and hydrochloric acid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO₂S | [2][3][4] |

| Molecular Weight | 168.64 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.279 g/mL at 25 °C | [3][4] |

| Boiling Point | 99 °C at 7 mmHg | [5] |

| Refractive Index | n20/D 1.4918 | [3][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][4] |

| CAS Number | 26394-17-2 | [2][3][4] |

Synthesis of this compound

Two common methods for the synthesis of this compound are the oxidative chlorination of cyclopentanethiol and the reaction of a cyclopentyl Grignard reagent with sulfuryl chloride.

Synthesis from Cyclopentanethiol

This method involves the direct oxidative chlorination of cyclopentanethiol using chlorine gas in a suitable solvent.

Experimental Protocol: Synthesis of this compound from Cyclopentanethiol

Materials:

-

Cyclopentanethiol

-

Glacial Acetic Acid

-

Chlorine Gas

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve cyclopentanethiol (1 equivalent) in glacial acetic acid.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C. The reaction is exothermic.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Synthesis from Cyclopentylmagnesium Bromide

This route involves the preparation of a Grignard reagent from a cyclopentyl halide, which is then reacted with sulfuryl chloride.

Experimental Protocol: Synthesis of this compound from Cyclopentylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Cyclopentyl Bromide

-

Sulfuryl Chloride

-

Anhydrous Hexane

-

Ice-cold dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part A: Preparation of Cyclopentylmagnesium Bromide

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium. Once the Grignard reaction starts (as indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Sulfuryl Chloride

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sulfuryl chloride (1 equivalent) in anhydrous hexane.

-

Add the sulfuryl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by adding ice-cold dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~3.8-4.0 ppm (m, 1H, -CH-SO₂Cl), δ ~1.6-2.2 ppm (m, 8H, cyclopentyl -CH₂) |

| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (-CH-SO₂Cl), δ ~25-35 ppm (cyclopentyl -CH₂) |

| FT-IR (ATR) | Strong absorptions at ~1370 cm⁻¹ and ~1165 cm⁻¹ (S=O stretching), ~2960 cm⁻¹ and ~2870 cm⁻¹ (C-H stretching) |

| Mass Spec. (EI) | M⁺ peak at m/z 168/170 (³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of Cl (m/z 133) and SO₂ (m/z 104). |

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire a background spectrum of the clean ATR crystal.

-

Apply a small drop of the liquid this compound directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Chromatographic Characterization

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of this compound. Due to the reactivity of the sulfonyl chloride group, derivatization is often employed for robust analysis.

Table 3: Chromatographic Methods for Purity Analysis

| Technique | Typical Conditions |

| GC-MS | Column: Non-polar (e.g., DB-5ms). Injector Temp: 250 °C. Oven Program: 50 °C (2 min), then ramp 10 °C/min to 280 °C (hold 5 min). Detector: Mass Spectrometer (EI). Note: Derivatization to a more stable derivative (e.g., sulfonamide) is recommended. |

| HPLC | Column: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile (or methanol), possibly with a buffer. Detector: UV (after derivatization) or ELSD. |

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Derivatization: In a vial, dissolve a known amount of this compound in an aprotic solvent (e.g., dichloromethane). Add a slight excess of a primary or secondary amine (e.g., diethylamine) and a non-nucleophilic base (e.g., triethylamine). Allow the reaction to proceed to completion to form the corresponding stable sulfonamide.

-

Sample Preparation: Dilute the derivatized sample to a suitable concentration for GC-MS analysis.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Analysis: Analyze the resulting chromatogram and mass spectra to determine the purity and identify any impurities.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[1] In case of spills, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols, based on established chemical transformations, offer a starting point for the laboratory preparation of this important reagent. The characterization data, while predicted, provides a reliable reference for confirming the identity and purity of the synthesized product. Adherence to proper safety protocols is paramount when working with this reactive compound. The methodologies described herein are intended to support researchers and scientists in the efficient and safe production and analysis of this compound for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentyl chloride synthesis - chemicalbook [chemicalbook.com]

Cyclopentanesulfonyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Cyclopentanesulfonyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

Introduction: The Role and Characteristics of this compound

This compound is a significant reagent in modern organic and medicinal chemistry, valued for its ability to introduce the cyclopentylsulfonyl moiety into a wide range of molecules.[1] This functional group is often incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding affinity.[2] The compound is a colorless to pale yellow liquid, characterized by the chemical formula C₅H₉ClO₂S.[1][3]

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This high reactivity makes it an efficient partner for a variety of nucleophiles but also necessitates careful handling. The compound is corrosive, causing severe skin burns and eye damage, and is sensitive to moisture.[1][3][4] Contact with water leads to hydrolysis, releasing corrosive hydrochloric acid and forming cyclopentanesulfonic acid.[1] Therefore, all reactions and storage should be conducted under anhydrous conditions, often under an inert atmosphere like nitrogen or argon.[5]

This guide provides a comprehensive overview of the reactivity of this compound with common classes of nucleophiles, focusing on the underlying mechanisms, field-proven experimental protocols, and the practical considerations essential for researchers in drug development and chemical synthesis.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26394-17-2 | [1][3] |

| Molecular Formula | C₅H₉ClO₂S | [1][3] |

| Molecular Weight | 168.64 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.279 g/mL at 25 °C | [6] |

| Refractive Index | n20/D ~1.492 | [6] |

| Key Hazards | Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive | [3][4] |

| Handling | Use in a fume hood with PPE (gloves, goggles, lab coat). Handle under inert atmosphere. | [4][5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from moisture, strong bases, and oxidizing agents. | [5][7] |

Core Reactivity: The Nucleophilic Substitution Mechanism

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2)-type mechanism at the sulfur center.[8][9] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A nucleophile (Nu:) attacks this electrophilic sulfur, forming a transient trigonal bipyramidal intermediate or transition state.[9][10] The chloride ion, being an excellent leaving group, is subsequently expelled to yield the final substituted product. This process is typically concerted.[8]

Caption: General SN2-type mechanism at the sulfonyl sulfur.

Reactivity with N-Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is one of the most fundamental and widely utilized transformations, yielding cyclopentanesulfonamides.[2][6] Sulfonamides are a critical class of compounds in medicinal chemistry, known for a vast range of biological activities.[11][12]

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base.[11] The base, commonly triethylamine (TEA) or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Field-Proven Protocol: General Synthesis of Cyclopentanesulfonamides

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction and minimize side-product formation.

-

Reagent Addition: Add this compound (1.0 to 1.1 equivalents) dropwise to the stirred solution over 10-15 minutes. Maintaining a slow addition rate is crucial for temperature control.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for sulfonamide synthesis.

Reactivity with O-Nucleophiles: Synthesis of Sulfonate Esters

This compound reacts readily with alcohols in the presence of a base to form cyclopentanesulfonate esters.[12] This reaction is synthetically powerful because the resulting sulfonate group (e.g., cyclopentanesulfonyloxy) is an excellent leaving group, often compared to halides, for subsequent nucleophilic substitution or elimination reactions.[13][14] This two-step process effectively "activates" the alcohol's hydroxyl group, which is otherwise a poor leaving group.[15]

A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the esterification.[14][15] Pyridine is a commonly used solvent and base for this transformation.[14]

Field-Proven Protocol: General Synthesis of Cyclopentanesulfonate Esters

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or DCM. If using DCM, add a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (1.2 equivalents).[16]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add this compound (1.1 equivalents) to the stirred solution. A precipitate (pyridinium hydrochloride or triethylammonium hydrochloride) may form.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Workup:

-

Pour the reaction mixture into ice-cold water or dilute HCl.

-

Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: After filtration and solvent evaporation, purify the crude sulfonate ester by flash chromatography. Note that sulfonate esters can be less stable than sulfonamides, so prolonged exposure to silica gel should be minimized.

Caption: Experimental workflow for sulfonate ester synthesis.

Reactivity with S-Nucleophiles: Synthesis of Thiosulfonates

Thiols (R-SH) are potent nucleophiles and are expected to react with this compound in a manner analogous to amines and alcohols to form thiosulfonate esters (C₅H₉SO₂-SR).[17] The thiolate anion (RS⁻), formed by deprotonating the thiol with a base, is an even stronger nucleophile. This reaction provides access to the thiosulfonate functional group, which is of interest in biochemistry and materials science.

While the synthesis of sulfonyl chlorides from thiols is a well-established oxidative process, the reverse reaction—nucleophilic attack of a thiol on a sulfonyl chloride—is mechanistically straightforward and synthetically viable.[18][19][20]

Conceptual Protocol: General Synthesis of Cyclopentylthiosulfonates

Causality Note: This protocol is based on the established high nucleophilicity of thiols and general principles of sulfonylation reactions. It provides a robust starting point for experimental design.

-

Preparation: Dissolve the thiol (1.0 equivalent) in a suitable aprotic solvent like THF or DCM under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution to generate the more nucleophilic thiolate anion in situ.

-

Cooling: Cool the mixture to 0 °C to moderate the reaction rate.

-

Reagent Addition: Add this compound (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup and Purification: Employ a standard aqueous workup similar to that for sulfonamide synthesis, followed by purification via column chromatography.

Conclusion and Outlook

This compound is a versatile and highly reactive electrophile that serves as a cornerstone for introducing the cyclopentylsulfonyl group. Its reactions with N-, O-, and S-nucleophiles are robust and predictable, proceeding through a well-understood Sₙ2-type mechanism at the sulfur center. The resulting sulfonamides, sulfonate esters, and thiosulfonates are valuable intermediates and final products, particularly in the field of drug discovery. Mastery of the handling requirements and reaction conditions detailed in this guide enables researchers to effectively leverage the synthetic potential of this important chemical building block.

References

- 1. CAS 26394-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. This compound | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 90 26394-17-2 [sigmaaldrich.com]

- 7. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. askthenerd.com [askthenerd.com]

- 11. cbijournal.com [cbijournal.com]

- 12. eurjchem.com [eurjchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 20. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

Spectroscopic Profile of Cyclopentanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of experimentally derived spectra in public databases, this document combines reported infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to offer a detailed characterization. Standard experimental protocols for obtaining such spectra are also detailed to aid in laboratory analysis.

Predicted and Experimental Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₅H₉ClO₂S, Mol. Wt.: 168.64 g/mol ).[1][2]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 | m | 1H | CH-SO₂Cl |

| 2.20 - 2.30 | m | 2H | α-CH₂ |

| 1.95 - 2.05 | m | 2H | α-CH₂ |

| 1.70 - 1.85 | m | 4H | β-CH₂ |

Note: Predicted using nmrdb.org. The methine proton (CH-SO₂Cl) is expected to be the most downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. The methylene protons are diastereotopic and are expected to show complex multiplicity.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 75.0 | CH-SO₂Cl |

| 28.5 | α-CH₂ |

| 26.0 | β-CH₂ |

Note: Predicted using nmrdb.org. The carbon attached to the sulfonyl chloride group is significantly deshielded.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1370 | Strong | SO₂ asymmetric stretch |

| ~1170 | Strong | SO₂ symmetric stretch |

| ~580 | Medium | S-Cl stretch |

Note: Data is based on typical values for sulfonyl chlorides and cycloalkanes.[3] An experimental ATR-IR spectrum is noted to be available in the SpectraBase database.[4]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragment | Notes |

| 168/170 | [C₅H₉SO₂Cl]⁺ | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 133 | [C₅H₉SO₂]⁺ | Loss of Cl radical. |

| 99 | [SO₂Cl]⁺ | Sulfonyl chloride fragment. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

| 41 | [C₃H₅]⁺ | Allyl cation (from ring fragmentation). |

Note: Fragmentation pattern is predicted based on the general behavior of cyclic alkanes and sulfonyl chlorides under electron ionization.[5][6] The molecular ion may be of low abundance due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

2.1.2 ¹H NMR Acquisition

-

Place the NMR tube into the spectrometer.

-

Acquire the spectrum using a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.

-

Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

2.1.3 ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 45° pulse width and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the instrument's press to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After the measurement, clean the crystal surface thoroughly.

Electron Ionization-Mass Spectrometry (EI-MS)

-

Introduce a small, volatile sample of this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Cyclopentanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cyclopentanesulfonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust experimental protocols for determining its solubility, alongside a qualitative assessment based on the reactivity and properties of similar sulfonyl chlorides.

Introduction to this compound

This compound (CAS No: 26394-17-2) is an organic compound featuring a cyclopentane ring attached to a sulfonyl chloride functional group.[1] It typically appears as a colorless to pale yellow liquid and is recognized for its high reactivity.[1] This reactivity, primarily driven by the sulfonyl chloride moiety, makes it a valuable reagent for introducing the cyclopentanesulfonyl group into various molecules, particularly in the synthesis of sulfonamides for pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂S | [1][2] |

| Molecular Weight | 168.64 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.279 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4918 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Solubility Profile

Qualitative Solubility Assessment

While specific quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and the known behavior of other sulfonyl chlorides.

-

Polarity and Reactivity : The sulfonyl chloride group is highly polar and electrophilic, making the compound reactive towards nucleophiles.

-

Aprotic Solvents : It is expected to be soluble in a wide range of common aprotic organic solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).[3][4]

-

Protic Solvents : this compound will react with protic solvents like water and alcohols (e.g., methanol, ethanol). This reaction, hydrolysis or alcoholysis, leads to the formation of the corresponding sulfonic acid or ester, respectively.[1][5] Therefore, it is considered unstable and reactive in these solvents, rather than simply soluble.

-

Non-Polar Solvents : Solubility in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) is likely to be lower compared to polar aprotic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | |

| Tetrahydrofuran | C₄H₈O | 25 | Data to be determined | |

| Toluene | C₇H₈ | 25 | Data to be determined | |

| Acetonitrile | C₂H₃N | 25 | Data to be determined | |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data to be determined | |

| Hexane | C₆H₁₄ | 25 | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of reactive sulfonyl chlorides and can be applied to this compound.[5] It is crucial to use anhydrous solvents and controlled conditions to prevent reaction of the solute.

Visual "Test Tube" Method for Rapid Assessment

This method provides a quick qualitative or semi-quantitative assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble : The liquid completely dissolves, resulting in a clear, homogenous solution.

-

Partially Soluble : Some of the liquid dissolves, but a separate phase or cloudiness remains.

-

Insoluble : The liquid does not appear to mix with the solvent.

-

-

Record the observations for each solvent tested.

Gravimetric "Shake-Flask" Method for Quantitative Determination

This method is a reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired anhydrous solvent in a flask with a stopper.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solute residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Application in Drug Development: A Workflow

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of sulfonamides. The following diagram illustrates a typical workflow for its use in a drug discovery context.

References

- 1. CAS 26394-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Safe Handling of Cyclopentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Cyclopentanesulfonyl chloride (CPSC). Due to its hazardous nature, strict adherence to the protocols outlined in this guide is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that poses significant risks upon exposure. It is corrosive and can cause severe skin burns, serious eye damage, and respiratory irritation.[1] A critical hazard is its reactivity with water, which liberates toxic gas.[2]

Table 1: GHS Hazard Classification

| Category | Code | Description | Pictograms | Signal Word |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][3] | GHS05 (Corrosion) | Danger [1] |

| H318 | Causes serious eye damage.[1] | GHS07 (Exclamation Mark) | ||

| H335 | May cause respiratory irritation.[1] | |||

| Precautionary Statements | P260 | Do not breathe fumes, mist, spray, vapors.[1] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |||

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1] | |||

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |||

| P310 | Immediately call a POISON CENTER or doctor/physician.[4] | |||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | |||

| P405 | Store locked up.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of CPSC is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₉ClO₂S[1][3] |

| Molecular Weight | 168.64 g/mol [3] |

| CAS Number | 26394-17-2[1][2] |

| Appearance | Pale to dark brown liquid[5] |

| Density | 1.279 g/mL at 25 °C |

| Boiling Point | 99 °C at 7 mmHg[5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |

| Refractive Index | n20/D 1.4918 |

| Sensitivity | Moisture sensitive[4][5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any direct contact with the substance.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting chemical safety goggles and a face shield (minimum 8 inches).[2][4] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |

| Hand Protection | Wear compatible, chemical-resistant gloves.[6] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][7] A lab coat and, if necessary, an apron or full-body suit are recommended. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a chemical fume hood.[2] |

Handling, Storage, and Experimental Protocols

Strict protocols must be followed when handling and storing this compound to mitigate risks.

Protocol for Safe Handling:

-

Read and understand the Safety Data Sheet (SDS) thoroughly before use.[1]

-

Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2][8]

-

Wear all recommended PPE at all times.[1]

-

Avoid all contact with skin, eyes, and clothing.[2] Do not breathe vapors, fumes, or mists.[1][2]

-

Prevent any contact with water or moisture, as it liberates toxic gas.[2]

-

Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[9]

-

Wash hands thoroughly after handling the substance.[1]

Protocol for Safe Storage:

-

Store in a dry, cool, and well-ventilated place.[2][4] A recommended storage temperature is 2-8 °C.[4]

-

Keep the container tightly closed and sealed.[1][2] Containers that have been opened must be carefully resealed and kept upright.[4]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[2]

-

Store in a designated corrosives area and keep it locked up.[1][2]

-

Store separately from incompatible materials.

Incompatible Materials:

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

Protocol for Accidental Release:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

-

Ventilate: Ensure the area is well-ventilated.[4]

-

Protect: Do not take action without suitable protective equipment.[1]

-

Contain: Stop the leak if it is safe to do so.[1] Contain the spill using an inert, dry absorbent material such as dry sand or a chemical absorbent. DO NOT USE WATER or combustible materials.[2]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for hazardous waste disposal.[1][2]

-

Clean: Ventilate and wash the spill area after the material has been collected.[10]

Protocol for Firefighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide.[1][2]

-

Unsuitable Extinguishing Media: DO NOT USE WATER , as it reacts with the substance to release toxic gas.[2]

-

Specific Hazards: Thermal decomposition can produce hazardous gases including carbon oxides, sulfur oxides, hydrogen chloride, and chlorine.[1][2] Containers may explode if heated under confinement.[1]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

First Aid Measures:

Table 4: First Aid for Exposure

| Exposure Route | Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] Wash contaminated clothing before reuse.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[1][2] Ingestion can cause severe swelling and perforation of the esophagus or stomach.[2] |

Toxicological Information

The primary toxicological effect of this compound is its corrosivity.

Table 5: Summary of Toxicological Effects

| Effect | Classification / Description |

| Acute Toxicity | Not classified.[1] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[1][2] |

| Respiratory/Skin Sensitization | Not classified.[1] |

| Germ Cell Mutagenicity | Not classified.[1] |

| Carcinogenicity | Not classified.[1] |

| Reproductive Toxicity | Not classified.[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3).[1][2] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] |

| Aspiration Hazard | No data available. |

Visualized Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to an incident involving this compound.

Caption: Emergency response workflow for incidents involving this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 5. Cas 26394-17-2,this compound | lookchem [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

The Genesis of a Key Reagent: Unraveling the Discovery and History of Cyclopentanesulfonyl Chloride

For Immediate Release

Cyclopentanesulfonyl chloride, a pivotal reagent in modern organic synthesis and drug discovery, has a history rooted in the foundational explorations of organosulfur chemistry. While its contemporary applications are extensive, its origins trace back to early investigations into the synthesis and reactivity of sulfonyl halides. This technical guide delves into the discovery, historical development, and key experimental protocols that have established this compound as an indispensable tool for researchers, scientists, and professionals in drug development.

I. Early Explorations and the First Syntheses

The precise moment of discovery for this compound is not pinpointed to a single, celebrated publication but rather emerged from the systematic expansion of synthetic methodologies for alkanesulfonyl chlorides in the early to mid-20th century. Initial methods for the preparation of sulfonyl chlorides often involved harsh conditions and were limited in scope.

One of the foundational methods adaptable for the synthesis of this compound involves the oxidative chlorination of cyclopentanethiol . This approach, a variation of the more general synthesis of sulfonyl chlorides from thiols, utilizes a chlorinating agent in an aqueous medium.

Another significant early method is the sulfoxidation of cyclopentane . This free-radical chain reaction, pioneered by Morris S. Kharasch and his contemporaries, involves the reaction of an alkane with sulfur dioxide and chlorine under ultraviolet light. While not the most common method today, it represented a significant advancement in the direct functionalization of alkanes.

A more versatile and widely adopted approach involves the use of a Grignard reagent . The reaction of cyclopentylmagnesium bromide or chloride with sulfuryl chloride provides a reliable route to this compound. This method offers good yields and is amenable to a wider range of substrates.

II. Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor. It is a reactive compound that is sensitive to moisture. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 26394-17-2 | [1] |

| Molecular Formula | C₅H₉ClO₂S | [1] |

| Molecular Weight | 168.64 g/mol | [1] |

| Density | 1.279 g/mL at 25 °C | |

| Boiling Point | 99 °C at 7 mmHg | [2] |

| Refractive Index | n20/D 1.4918 |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized as follows:

| Spectroscopic Technique | Key Features |

| ¹H NMR | Multiplet corresponding to the cyclopentyl protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the cyclopentyl ring. |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretching in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹). |

III. Key Experimental Protocols in Detail

A. Synthesis via Oxidative Chlorination of Cyclopentanethiol

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.

Procedure:

-

Cyclopentanethiol is added dropwise to a stirred mixture of a suitable chlorinating agent (e.g., chlorine gas or an N-chloro-succinimide) in an aqueous acidic solution at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred vigorously to ensure efficient mixing.

-

Upon completion of the reaction, the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic layers are washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

B. Synthesis via the Grignard Reagent Method

This protocol is a reliable and commonly used method for the preparation of this compound.

Procedure:

-

A solution of cyclopentylmagnesium bromide or chloride in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

This Grignard solution is added dropwise to a stirred solution of excess sulfuryl chloride (SO₂Cl₂) in the same solvent, maintained at a low temperature (typically -78 °C to 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the careful addition of ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.[3]

IV. Evolution of Applications in Research and Drug Development

Initially, this compound was primarily a subject of academic interest, used to study the reactivity of sulfonyl chlorides and to synthesize various sulfonamides and sulfonate esters for structural and mechanistic studies.

Over time, its utility in the pharmaceutical and agrochemical industries became increasingly apparent. The cyclopentyl group can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability and lipophilicity. The sulfonamide functional group, readily formed from this compound, is a key pharmacophore in a wide range of therapeutic agents.

One notable application is in the synthesis of inhibitors for various enzymes. For instance, this compound has been utilized as a building block in the development of inhibitors for tumor necrosis factor-alpha converting enzyme (TACE), a target for anti-inflammatory drugs.[4]

V. Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the preparation of biologically active sulfonamides.

Caption: A logical workflow diagram illustrating the synthesis of this compound and its subsequent application in the preparation and testing of sulfonamide derivatives.

VI. Signaling Pathway Diagram: TACE Inhibition

The following diagram illustrates a simplified signaling pathway involving Tumor Necrosis Factor-alpha (TNF-α) and the role of its converting enzyme (TACE), which can be targeted by inhibitors synthesized using this compound.

Caption: A diagram showing the role of TACE in releasing soluble TNF-α, which leads to inflammation, and how TACE inhibitors can block this process.

References

- 1. This compound | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 26394-17-2,this compound | lookchem [lookchem.com]

- 3. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

Potential research applications of Cyclopentanesulfonyl chloride

An In-depth Technical Guide to the Research Applications of Cyclopentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CPSC) is a versatile organosulfur compound that serves as a crucial building block in modern organic synthesis.[1] With the chemical formula C₅H₉ClO₂S, this reagent is primarily utilized for the introduction of the cyclopentanesulfonyl moiety into various organic molecules. Its role as a potent sulfonylating agent makes it invaluable in the synthesis of sulfonamides and sulfonate esters, functional groups that are prevalent in a wide array of biologically active compounds.[2] Consequently, this compound has garnered significant attention in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its utility in the synthesis of bioactive molecules, detailed experimental protocols, and its role in modulating biological pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26394-17-2 | [2][4] |

| Molecular Formula | C₅H₉ClO₂S | [2][4] |

| Molecular Weight | 168.64 g/mol | [2][4] |

| Appearance | Clear colorless to yellow to brown liquid | [2] |

| Density | 1.279 g/mL at 25 °C | [2] |

| Boiling Point | 99 °C at 7 mmHg | [5] |

| Refractive Index | n20/D 1.4918 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

| Purity | ≥ 90% (GC) | [2] |

| Solubility | Reacts with water | [1] |

| Storage | Store at 0-8°C under an inert atmosphere | [5] |

Core Application: Synthesis of Cyclopentanesulfonamides